molecular formula C23H27ClO7 B1684318 Empagliflozin CAS No. 864070-44-0

Empagliflozin

Cat. No.: B1684318
CAS No.: 864070-44-0
M. Wt: 450.9 g/mol
InChI Key: OBWASQILIWPZMG-QZMOQZSNSA-N
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Description

Empagliflozin is an oral medication used primarily to manage type 2 diabetes mellitus. It belongs to the class of drugs known as sodium-glucose co-transporter-2 (SGLT2) inhibitors. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion through urine. This helps lower blood sugar levels in patients with type 2 diabetes .

Mechanism of Action

Target of Action

Empagliflozin primarily targets the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the predominant transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation . It is primarily located in the kidney and plays a crucial role in maintaining glucose homeostasis .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, this compound prevents glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . This leads to a reduction in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

This compound’s action on SGLT2 affects several biochemical pathways. One of the key pathways involves the NLRP3 inflammasome and MyD88-related pathways . Inhibition of these pathways by this compound has been associated with anti-apoptotic and anti-fibrotic effects . Additionally, this compound has been shown to impact pathways related to cardiomyocyte contraction/relaxation, iron handling, and other metabolic and renal targets .

Result of Action

This compound has several molecular and cellular effects. It has been shown to ameliorate myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . Additionally, this compound has been found to inhibit microglia activation and neuroinflammation resulting from injury . It also improves pancreatic beta-cell function by reducing pancreatic beta-cell burden and glucotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the efficacy of this compound, as its mechanism of action is contingent on the renal excretion of glucose . Therefore, this compound may be held in cases of acute kidney injury . Furthermore, the drug’s blood pressure-lowering effects have been associated with its action in non-diabetic hypertensive rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Empagliflozin is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Empagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Empagliflozin is part of the SGLT2 inhibitor class of drugs. Other similar compounds in this class include:

Uniqueness of this compound: this compound is unique in its high selectivity for SGLT2 over SGLT1, which contributes to its efficacy and safety profile. It has also been shown to have significant cardiovascular and renal benefits, making it a valuable option for patients with type 2 diabetes and comorbid conditions .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026093
Record name Empagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines.
Record name Empagliflozin
Source DrugBank
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CAS No.

864070-44-0
Record name Empagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864070-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Empagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Empagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Empagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Record name EMPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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